5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate

Catalog No.
S641467
CAS No.
52248-03-0
M.F
C22H30N6O8S2
M. Wt
570.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-...

CAS Number

52248-03-0

Product Name

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate

Molecular Formula

C22H30N6O8S2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1

InChI Key

VHPOFDUCFKOUHV-XKGORWRGSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

Ademetionine, AdoMet, FO 1561, FO-1561, FO1561, Gumbaral, S Adenosyl L Methionine, S Adenosylmethionine, S Adenosylmethionine Sulfate Tosylate, S Amet, S-Adenosyl-L-Methionine, S-Adenosylmethionine, S-Adenosylmethionine Sulfate Tosylate, SAM-e, Samyr

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Biological Methylation:

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate, commonly known as S-Adenosyl-L-methionine (SAM), is a crucial biological molecule involved in numerous methylation reactions throughout the cell. It acts as the methyl group donor in these reactions, transferring a methyl group to various substrates, including proteins, DNA, RNA, and small molecules. This process plays a vital role in regulating various cellular functions, including gene expression, protein activity, and signal transduction.

Research in Gene Regulation:

SAM plays a significant role in epigenetic modifications, which are heritable changes in gene expression that do not involve alterations in the DNA sequence. SAM serves as the methyl donor for DNA methyltransferases, enzymes responsible for adding methyl groups to specific cytosine residues in DNA. These modifications can influence gene expression by affecting the accessibility of DNA to transcription factors. Research in this area explores the role of SAM methylation in various diseases, including cancer and neurological disorders, where abnormal gene expression patterns are observed.

Research in Protein Function:

Protein methylation is another crucial cellular process regulated by SAM. SAM acts as the methyl group donor for protein methyltransferases, enzymes that modify specific amino acid residues in proteins. This modification can alter protein activity, stability, and localization within the cell. Research investigates the role of SAM-dependent protein methylation in various physiological processes, including signal transduction, cell cycle regulation, and DNA repair. Understanding the role of SAM in protein methylation holds potential for developing novel therapeutic strategies for diseases associated with abnormal protein function.

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate (SAM), also known as S-adenosyl-L-methionine tosylate, is a naturally occurring sulfonium compound. It is a derivative of adenosine, a nucleoside found in RNA, where the methionine side chain is attached to the 5' carbon and the tosylate group (p-toluenesulfonate) acts as a counterion []. SAM plays a crucial role in various biological methylation reactions, acting as a methyl group donor in numerous cellular processes [].


Molecular Structure Analysis

The key features of SAM's structure include:

  • Adenosine core: Consisting of a purine ring (adenine) linked to a ribose sugar (deoxyribose in this case)
  • Methionine side chain: Attached to the 5' carbon of the ribose, containing an amine group, a carboxylic acid group, and a sulfonium group with three methyl groups.
  • Tosylate group: A negatively charged counterion that balances the positive charge on the sulfonium group.

The chirality at the third carbon of the methionine side chain is designated as (S) []. This specific stereochemistry is crucial for SAM's biological function.


Chemical Reactions Analysis

A crucial reaction involving SAM is its role as a methyl group donor in biological methylation reactions. Here, the methyl group attached to the sulfonium sulfur is transferred to various acceptor molecules, often catalyzed by specific methyltransferase enzymes. A simplified equation for this reaction is:

SAM + Acceptor → S-adenosylhomocysteine (SAH) + Methylated Acceptor []

During the reaction, SAM is converted to S-adenosylhomocysteine (SAH), which can be recycled back to SAM through a separate metabolic pathway.

SAM's primary mechanism of action involves its role as a methyl group donor in various cellular methylation reactions. These methylation reactions play a vital role in regulating numerous biological processes, including:

  • Gene expression: Methylation of DNA can influence gene expression by modifying chromatin structure and accessibility of genes to transcription machinery [].
  • Protein function: Methylation of proteins can alter their activity, stability, and localization within the cell.
  • Cellular signaling: Methylation of signaling molecules can modulate various cellular pathways involved in growth, differentiation, and survival.

Dates

Modify: 2023-08-15
1.Chiang, P.K. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. Pharmacology & Therapeutics 77(2), 115-134 (1998).

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